molecular formula C17H12FN5O4 B15001745 Methyl 7-(4-fluorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(4-fluorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B15001745
M. Wt: 369.31 g/mol
InChI Key: MYQFVVHHEQSDAB-UHFFFAOYSA-N
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Description

METHYL 7-(4-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan-2-carbonyl group, and a tetrazolopyrimidine core

Properties

Molecular Formula

C17H12FN5O4

Molecular Weight

369.31 g/mol

IUPAC Name

methyl 7-(4-fluorophenyl)-6-(furan-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H12FN5O4/c1-26-16(25)13-12(15(24)11-3-2-8-27-11)14(9-4-6-10(18)7-5-9)23-17(19-13)20-21-22-23/h2-8,14H,1H3,(H,19,20,22)

InChI Key

MYQFVVHHEQSDAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-(4-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolopyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Attachment of the Furan-2-Carbonyl Group: This step involves the acylation of the tetrazolopyrimidine core with a furan-2-carbonyl chloride or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(4-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenated compounds and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 7-(4-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of METHYL 7-(4-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 7-(4-CHLOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
  • METHYL 7-(4-BROMOPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 7-(4-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

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